Pimodivir

Description

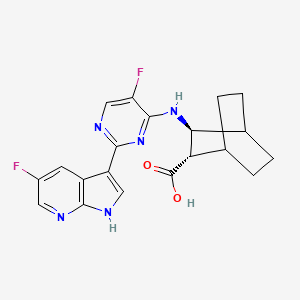

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5O2/c21-11-5-12-13(7-24-17(12)23-6-11)18-25-8-14(22)19(27-18)26-16-10-3-1-9(2-4-10)15(16)20(28)29/h5-10,15-16H,1-4H2,(H,23,24)(H,28,29)(H,25,26,27)/t9?,10?,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPXDNKSIXAZEQ-SBBZOCNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(C2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2CCC1[C@@H]([C@H]2NC3=NC(=NC=C3F)C4=CNC5=C4C=C(C=N5)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028095 | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1629869-44-8 | |

| Record name | Pimodivir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1629869448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimodivir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14974 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pimodivir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMODIVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFC121MXC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pimodivir's Mechanism of Action Against Influenza A Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class antiviral compound that specifically targets the influenza A virus. It functions as a non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit, a critical component of the viral RNA-dependent RNA polymerase complex. By binding to a highly conserved pocket on the PB2 subunit, this compound effectively blocks the "cap-snatching" mechanism, a process essential for the initiation of viral mRNA transcription. This guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals. Although the clinical development of this compound was discontinued due to a lack of demonstrated added benefit over the standard of care in Phase 3 trials, the extensive research into its mechanism of action provides valuable insights into targeting the influenza virus polymerase.[1]

Core Mechanism of Action: Inhibition of Cap-Snatching

The influenza A virus RNA polymerase, a heterotrimeric complex composed of PB1, PB2, and PA subunits, is responsible for both transcription and replication of the viral genome. A unique feature of influenza virus transcription is the "cap-snatching" process. The PB2 subunit recognizes and binds to the 7-methylguanosine (m⁷G) cap structure found on the 5' end of host cell pre-mRNAs.[2][3] This captured cap, along with a short stretch of the host mRNA, is then cleaved by the endonuclease activity of the PA subunit and used as a primer to initiate the synthesis of viral mRNAs by the PB1 polymerase subunit.[2]

This compound directly interferes with this initial step of viral transcription.[3][4] It is a potent inhibitor that occupies the m⁷G cap-binding site on the PB2 subunit.[5] X-ray crystallography studies have revealed that this compound binds to the central cap-binding domain of PB2, mimicking the interaction of the m⁷G cap's guanine base.[3][6] This binding is stabilized by interactions with several key amino acid residues within the binding pocket.

Molecular Interactions at the PB2 Binding Site

The high-affinity binding of this compound to the PB2 cap-binding domain is mediated by a network of hydrogen bonds and hydrophobic interactions. Key residues involved in this interaction include:

-

Hydrogen Bonds: E361 and K376 form crucial hydrogen bonds with this compound.[2]

-

Aromatic Stacking: The azaindole ring of this compound is sandwiched between the side chains of H357 and F404, while the pyrimidine ring interacts with F323 through π-π stacking.[2]

-

Other Interactions: The carboxylic acid moiety of this compound also interacts with Q406.[7]

By occupying this pocket, this compound physically obstructs the binding of host-capped mRNAs, thereby preventing the initiation of viral gene transcription and effectively halting viral replication.[3][7]

Quantitative Analysis of Antiviral Activity

The antiviral potency of this compound has been evaluated against a wide range of influenza A virus strains, including seasonal and avian strains, as well as those resistant to other classes of antiviral drugs like neuraminidase inhibitors.[7] The following tables summarize the in vitro activity of this compound.

Table 1: this compound EC₅₀ and IC₅₀ Values Against Wild-Type Influenza A Strains

| Virus Strain/Subtype | Assay Type | Cell Line | EC₅₀ (nM) | IC₅₀ (nM) | Reference |

| A(H1N1) | - | Macrophages | 8 | - | [7] |

| A(H3N2) | - | Macrophages | 12 | - | [7] |

| Various Influenza A strains | - | - | 0.13 - 3.2 | - | [7] |

| A(H1N1)pdm09 (reference) | Virospot | - | 0.17 (SD 0.07) | - | [8] |

| A(H3N2) (reference) | Virospot | - | 0.24 (SD 0.13) | - | [8] |

| A(H1N1)pdm09 | HINT | MDCK-SIAT1 | Median: 4.46 | - | [6] |

| A(H3N2) | HINT | MDCK-SIAT1 | Median: 5.22 | - | [6] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; HINT: High-content imaging neutralization assay; SD: Standard Deviation.

Table 2: Impact of Resistance-Associated PB2 Substitutions on this compound Susceptibility

| PB2 Substitution | Assay Type | Fold Change in IC₅₀/EC₅₀ (vs. Wild-Type) | Reference |

| S324C | FRA | 20 | [6] |

| S324R | FRA | 688 | [6] |

| N510K | FRA | 283 | [6] |

| S324C, S324R, or N510K | HINT | 27 - 317 | [6] |

| F404Y | - | 63 - 257 | [1] |

| M431I | - | 57 | [1] |

| H357N | - | ~100 | [1] |

FRA: Focus Reduction Assay.

Experimental Protocols

Focus Reduction Assay (FRA)

The Focus Reduction Assay is a multi-cycle replication-based assay used to determine the inhibitory effect of an antiviral compound on infectious virus production.

Methodology:

-

Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK)-SIAT1 cells in 24-well plates to form a confluent monolayer.

-

Virus Inoculation: Inoculate the cell monolayers with a standardized amount of influenza A virus (e.g., 30-60 focus-forming units per well).

-

Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

-

Compound Addition and Overlay: Remove the virus inoculum and add a semi-solid overlay (e.g., 0.25% Avicel RC-591) containing serial dilutions of this compound and TPCK-trypsin.

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for the formation of viral foci.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% formalin) and permeabilize with a detergent (e.g., 0.5% Triton X-100).

-

Immunostaining: Stain the viral foci using a primary antibody targeting a viral protein (e.g., nucleoprotein) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Visualization and Counting: Add a substrate to visualize the foci and count them manually or using an automated plate reader.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.[6]

High-Content Imaging Neutralization Assay (HINT)

The High-Content Imaging Neutralization Assay is a single-cycle, imaging-based assay that offers higher throughput for assessing antiviral susceptibility.

Methodology:

-

Cell Seeding: Seed MDCK-SIAT1 cells in 384-well plates.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells, followed by the addition of a standardized amount of influenza A virus (e.g., 100 TCID₅₀).

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 16 hours) to allow for a single cycle of viral replication.

-

Fixation and Staining: Fix the cells and stain them with a primary antibody against a viral protein (e.g., nucleoprotein) conjugated to a fluorescent dye and a nuclear stain (e.g., DAPI).

-

Imaging and Analysis: Acquire images using a high-content imaging system and quantify the number of infected cells (positive for the viral protein) and the total number of cells (DAPI positive).

-

Data Analysis: Calculate the percentage of infected cells for each this compound concentration and determine the IC₅₀ value from the dose-response curve.[9]

Minigenome Assay

The minigenome assay is a cell-based reporter assay used to assess the activity of the viral polymerase complex in the presence of an inhibitor.

Methodology:

-

Cell Seeding: Seed human embryonic kidney (HEK) 293T cells in 96-well plates.

-

Transfection: Co-transfect the cells with plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA), the nucleoprotein (NP), a reporter gene (e.g., GFP or luciferase) flanked by the viral packaging signals, and a transfection control plasmid (e.g., expressing mCherry).

-

Compound Treatment: Add serial dilutions of this compound to the transfected cells.

-

Incubation: Incubate the cells for a defined period (e.g., 22 hours) to allow for polymerase activity and reporter gene expression.

-

Detection: Measure the reporter gene expression (e.g., fluorescence by flow cytometry or luminescence with a plate reader) and normalize it to the transfection control.

-

Data Analysis: Determine the 50% effective concentration (EC₅₀) by plotting the normalized reporter activity against the this compound concentration and fitting the data to a dose-response curve.[10]

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamic parameters of binding between a small molecule (this compound) and a protein (PB2).

Methodology:

-

Sample Preparation: Prepare solutions of the purified PB2 cap-binding domain in a buffer (e.g., PIPES, pH 7.5, 150 mM NaCl) and this compound in the same buffer with a small percentage of DMSO.

-

Calorimeter Setup: Load the PB2 solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

-

Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.

-

Data Analysis: Integrate the heat change peaks to generate a binding isotherm. Fit the isotherm to a suitable binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

X-ray Crystallography

X-ray crystallography is used to determine the three-dimensional structure of the this compound-PB2 complex at atomic resolution.

Methodology:

-

Protein Expression and Purification: Express and purify the cap-binding domain of the influenza A PB2 protein.

-

Crystallization: Co-crystallize the purified PB2 protein with this compound by screening various crystallization conditions (e.g., using hanging-drop vapor diffusion).

-

Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure of the complex.

Visualizing the Mechanism and Experimental Workflows

This compound's Inhibition of the Cap-Snatching Pathway

Caption: this compound blocks the binding of host pre-mRNA to the PB2 subunit.

Experimental Workflow for Focus Reduction Assay (FRA)

Caption: Workflow for the Focus Reduction Assay (FRA).

Experimental Workflow for Minigenome Assay

Caption: Workflow for the influenza A virus Minigenome Assay.

Resistance to this compound

As with many antiviral agents, the emergence of resistance is a concern. For this compound, resistance is conferred by specific amino acid substitutions in the PB2 subunit, primarily within or near the drug-binding pocket. These mutations can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.

Comprehensive profiling of mutations has identified several key resistance-associated substitutions in the cap-binding and mid-link domains of PB2.[7] Notable mutations that confer resistance include F404Y, M431I, and H357N.[1] The F404Y mutation was identified during preclinical studies, while M431I emerged in patients during Phase 2 clinical trials.[1] The H357N substitution was identified in a poultry influenza strain and was found to confer natural resistance to this compound.[1][6] These mutations can lead to a significant increase in the EC₅₀ values for this compound, ranging from a 57-fold to over 600-fold decrease in susceptibility.[1][6]

Conclusion

This compound represents a significant advancement in the understanding of influenza A virus replication and the development of novel antiviral strategies. Its mechanism of action, centered on the targeted inhibition of the PB2 subunit's cap-binding function, has been well-characterized through a combination of virological, biochemical, and structural studies. While its clinical development has been halted, the wealth of data generated on this compound's mechanism, potency, and resistance profile provides an invaluable resource for the ongoing efforts to develop new and effective therapies against influenza A virus. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive reference for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Focus reduction assay (FRA) [bio-protocol.org]

- 3. Phase 2b Study of this compound (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Neutralization assays, activity determined via high-content image system [bio-protocol.org]

- 10. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

Pimodivir: A Non-Nucleoside Inhibitor of the Influenza A Virus PB2 Subunit

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pimodivir (formerly VX-787 or JNJ-63623872) is a first-in-class, orally bioavailable small molecule that acts as a non-nucleoside inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit.[1][2][3] By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks a critical step in the viral replication cycle known as "cap-snatching," thereby inhibiting viral mRNA synthesis.[4] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, resistance profile, and detailed experimental methodologies. Although the clinical development of this compound was discontinued due to a lack of demonstrated benefit over the standard of care in late-stage trials, the extensive research conducted on this compound offers valuable insights for the development of future influenza antivirals targeting the viral polymerase.[5]

Introduction to this compound and its Target: The PB2 Subunit

The influenza A virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2).[6] This complex is responsible for both the transcription and replication of the viral RNA genome within the nucleus of infected host cells. A unique feature of influenza virus transcription is the "cap-snatching" mechanism, which is essential for the synthesis of viral messenger RNA (mRNA) that can be translated by the host cell machinery.[6]

The PB2 subunit plays a pivotal role in this process by recognizing and binding to the 5' cap structure (m7GpppN) of host pre-mRNAs.[7] Following this binding, the endonuclease activity of the PA subunit cleaves the host pre-mRNA downstream of the cap, generating a short, capped RNA fragment that is used as a primer for viral mRNA synthesis by the PB1 subunit.[7] this compound is a non-nucleoside inhibitor that specifically targets the cap-binding domain of the PB2 subunit, thereby preventing the initiation of cap-snatching and subsequent viral gene transcription.[8]

Mechanism of Action

This compound acts as a competitive inhibitor of the m7GTP-binding site on the PB2 subunit of the influenza A virus polymerase.[4] By occupying this pocket, this compound prevents the binding of host cell capped RNAs, thus inhibiting the cap-snatching process. This leads to a significant reduction in the transcription of viral genes.[1]

Signaling Pathway: Influenza A Virus Cap-Snatching and Inhibition by this compound

The following diagram illustrates the cap-snatching mechanism and the point of intervention by this compound.

Quantitative Data

In Vitro Antiviral Activity of this compound

This compound has demonstrated potent in vitro activity against a wide range of influenza A virus strains, including seasonal and pandemic isolates. The 50% effective concentration (EC50) values are typically in the low nanomolar range.

| Influenza A Strain | Cell Line | EC50 (nM) | Reference |

| A(H1N1) | Macrophages | 8 | [1] |

| A(H3N2) | Macrophages | 12 | [1] |

| Various Strains | Not Specified | 0.13 - 3.2 | [1] |

| A(H1N1)pdm09 (reference) | MDCK | 0.17 (± 0.07) | [9] |

| A(H3N2) (reference) | MDCK | 0.24 (± 0.13) | [9] |

This compound Resistance Mutations

Several amino acid substitutions in the PB2 subunit have been identified that confer reduced susceptibility to this compound. These mutations are primarily located in the cap-binding pocket.

| Mutation | Fold Change in EC50 | Reference |

| Q306H | 186 | [10] |

| S324I | 157 | [10] |

| S324N | 127 | [10] |

| S324R | 63 | [10] |

| H357N | ~100 | [2] |

| F404Y | 257 | [10] |

| M431I | 57 | [2] |

| N510T | 133 | [10] |

| S324K/N/R, S337P, K376N/R, T378S, or N510K | 9.4 to >372.0 | [9] |

Pharmacokinetic Parameters of this compound in Healthy Volunteers

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of this compound. The following table summarizes key pharmacokinetic parameters after single and multiple doses of 600 mg this compound.[11]

| Parameter | Day 1 (Single Dose) | Day 10 (Multiple Doses) |

| Cmax (ng/mL) | 3080 (± 810) | 3630 (± 1020) |

| AUC12h (ng·h/mL) | 16300 (± 4110) | 29100 (± 8000) |

| Tmax (h) | 3.0 (1.5 - 4.5) | 2.0 (1.5 - 3.0) |

| t1/2 (h) | 13.1 (± 2.0) | 18.5 (± 3.4) |

Data are presented as mean (± SD) or median (range). Cmax: Maximum plasma concentration; AUC12h: Area under the plasma concentration-time curve from 0 to 12 hours; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Pharmacokinetic Parameters of this compound in Patients with Influenza A

A Phase 2 study in hospitalized patients with influenza A provided pharmacokinetic data for this compound in a clinical setting.[12]

| Parameter | Non-elderly Adults (18-64 years) | Elderly Adults (65-85 years) |

| Cmin (ng/mL) | 1620 (72) | 1700 (93) |

| Cmax (ng/mL) | 4220 (71) | 4710 (83) |

| AUC12h (ng·h/mL) | 29500 (71) | 34200 (84) |

Data are presented as geometric mean (% coefficient of variation). Cmin: Trough plasma concentration.

Experimental Protocols

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

96-well cell culture plates

-

Influenza A virus stock

-

This compound or other test compounds

-

Cell culture medium (e.g., DMEM) supplemented with TPCK-trypsin

-

MTT or Crystal Violet for cell viability assessment

Protocol:

-

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound.

-

Pre-incubate the diluted compound with a known titer of influenza A virus (e.g., 100 TCID50) for a specified time (e.g., 30 minutes at 37°C).[13]

-

Remove the growth medium from the MDCK cells and add the virus-compound mixture.

-

Incubate the plates for a period sufficient to observe cytopathic effects in the virus control wells (typically 48-72 hours).[13]

-

Assess cell viability using a suitable method, such as the MTT assay or crystal violet staining.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits the viral cytopathic effect by 50%.

Minigenome Assay

The minigenome assay is a powerful tool to study the activity of the influenza virus polymerase complex in a controlled cellular environment, independent of a full viral infection.

Materials:

-

HEK293T or A549 cells

-

Plasmids expressing the influenza A virus PA, PB1, PB2, and NP proteins

-

A reporter plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the viral non-coding regions, under the control of a polymerase I promoter.

-

Transfection reagent

-

Lysis buffer and reporter assay reagents

Protocol:

-

Co-transfect cells with the plasmids expressing PA, PB1, PB2, NP, and the reporter minigenome.[14]

-

At a specified time post-transfection, treat the cells with various concentrations of the test compound (this compound).

-

Incubate for a further period (e.g., 24-48 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence).

-

The reduction in reporter activity in the presence of the compound indicates inhibition of the viral polymerase.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of a compound to its target protein in real-time.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Purified recombinant influenza A virus PB2 cap-binding domain

-

This compound or other test compounds

-

Immobilization buffers (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

-

Immobilize the purified PB2 protein onto the sensor chip surface using standard amine coupling chemistry.[15]

-

Inject a series of concentrations of the test compound over the sensor surface and a reference surface.

-

Monitor the binding response in real-time to obtain association and dissociation curves.

-

Regenerate the sensor surface between each compound injection.

-

Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a significant advancement in the field of influenza antiviral research, being the first compound to clinically target the cap-binding domain of the viral PB2 subunit. While its development was halted, the wealth of data generated from preclinical and clinical studies provides a valuable foundation for the design and development of next-generation influenza polymerase inhibitors. The detailed understanding of its mechanism of action, resistance profile, and the methodologies used for its evaluation will continue to inform and guide future efforts to combat influenza A virus infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural and Thermodynamic Analysis of the Resistance Development to this compound (VX-787), the Clinical Inhibitor of Cap Binding to PB2 Subunit of Influenza A Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determine Viral-Induced Cytopathic Effect Using a Luminescent Assay [promega.sg]

- 5. Micro Neutralization (MN) Assay of Influenza Viruses with Monoclonal Antibodies [en.bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. 4.4. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]

- 8. Establishment of a High-Throughput Assay to Monitor Influenza A Virus RNA Transcription and Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Influenza polymerase inhibitor resistance: Assessment of the current state of the art - A report of the isirv Antiviral group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

Pimodivir (VX-787): A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimodivir (VX-787), also known as JNJ-63623872, is a potent and selective inhibitor of the influenza A virus polymerase basic 2 (PB2) subunit.[1][2] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, mechanism of action, and a summary of its preclinical and clinical development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of antiviral drug discovery and development. While showing promise in early trials, the clinical development of this compound was discontinued as it did not demonstrate a significant benefit over the standard of care in later-stage studies.[2]

Chemical Structure and Physicochemical Properties

This compound is a novel, orally bioavailable azaindole derivative.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S,3S)-3-[[5-fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid | [2] |

| Synonyms | VX-787, JNJ-63623872 | [1][2] |

| CAS Number | 1629869-44-8 | [3] |

| Molecular Formula | C₂₀H₁₉F₂N₅O₂ | [2] |

| Molecular Weight | 399.40 g/mol | [2] |

| SMILES | O=C(O)[C@H]1C2CCC(CC2)[C@@H]1Nc1nc(-c2c[nH]c3ncc(F)cc23)ncc1F | [2] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [4] |

Mechanism of Action: Inhibition of the PB2 "Cap-Snatching" Process

This compound exerts its antiviral activity by targeting a highly conserved process in the influenza A virus replication cycle known as "cap-snatching".[5][6] The influenza virus RNA-dependent RNA polymerase, a heterotrimeric complex composed of the PA, PB1, and PB2 subunits, utilizes the 5' cap structures of host cell pre-mRNAs as primers for the synthesis of viral mRNAs. The PB2 subunit is responsible for recognizing and binding to these 7-methylguanosine (m⁷G) caps.[5]

This compound is a non-nucleoside inhibitor that binds to the m⁷G cap-binding domain of the PB2 subunit.[3][6] This binding action physically obstructs the interaction between the PB2 subunit and the host cell's capped pre-mRNAs, thereby preventing the initiation of viral transcription.[6] This targeted inhibition is specific to influenza A viruses due to structural differences in the PB2 cap-binding pocket of influenza B viruses.[6]

Caption: this compound inhibits influenza A replication by blocking cap-snatching.

Preclinical and Clinical Data

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against a broad range of influenza A virus strains, including seasonal H1N1 and H3N2 viruses, as well as avian H5N1 strains.[4] Its efficacy is maintained against strains resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[4]

| Assay | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Cytopathic Effect (CPE) | A(H1N1) | 8 | >1 | >125 | [4] |

| Cytopathic Effect (CPE) | A(H3N2) | 12 | >1 | >83 | [4] |

| CPE Assay | Various Influenza A strains | 0.13 - 3.2 | >100 | >31,250 | [4] |

In Vivo Efficacy in Mouse Models

In mouse models of influenza A infection, this compound demonstrated significant efficacy in both prophylactic and therapeutic settings.[4] Oral administration of this compound resulted in a dose-dependent reduction in viral lung titers and improved survival rates, even when treatment was initiated up to 48 hours post-infection.[3][4]

| Animal Model | Virus Strain | Treatment Regimen | Outcome | Reference |

| Mouse | H1N1pdm | 2, 6, and 20 mg/kg/day, p.o. | Complete prevention of death | [4] |

| Mouse | H1N1 | 1, 3, and 10 mg/kg, b.i.d. | 100% survival with delayed treatment (+48h) | [4] |

Clinical Trials

This compound advanced to Phase 2 and 3 clinical trials.[7][8][9] A Phase 2b study (NCT02342249) in adults with acute uncomplicated influenza A showed that this compound, alone or in combination with oseltamivir, resulted in a significant reduction in viral load compared to placebo.[8] The most common adverse event reported was mild to moderate diarrhea.[8] However, subsequent Phase 3 trials did not demonstrate a sufficient clinical benefit over the existing standard of care, leading to the discontinuation of its clinical development.[2]

| Clinical Trial | Phase | Population | Intervention | Key Findings | Reference |

| NCT02342249 | 2b | Adults with uncomplicated influenza A | This compound (300mg or 600mg) +/- Oseltamivir vs. Placebo | Significant reduction in viral load. Well-tolerated. | [8] |

| Phase 1 | 1 | Healthy Volunteers | This compound 600mg b.i.d. +/- Oseltamivir 75mg b.i.d. | No clinically relevant drug-drug interactions. No major safety concerns. | [10] |

| Phase 2 | 2a | Hospitalized adults with influenza A | This compound 600mg + Oseltamivir 75mg vs. Placebo + Oseltamivir 75mg | Numerically shorter time to symptom resolution. Lower incidence of complications. | [7] |

Experimental Protocols

Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Caption: Workflow for determining antiviral activity using a CPE assay.

Methodology:

-

Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.

-

Serial dilutions of this compound are added to the wells.

-

Cells are infected with a known titer of influenza A virus.

-

The plates are incubated for 72 hours at 37°C.

-

Cell viability is assessed using a commercial assay that measures ATP content (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (PB2 subunit), allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Caption: ITC workflow for characterizing this compound-PB2 binding.

Methodology:

-

A solution of the purified PB2 cap-binding domain is placed in the sample cell of the calorimeter.

-

A solution of this compound is loaded into the injection syringe.

-

Small aliquots of the this compound solution are injected into the PB2 solution at a constant temperature.

-

The heat released or absorbed during the binding event is measured for each injection.

-

The data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[11]

Mouse Model of Influenza Infection

This in vivo model is used to evaluate the efficacy of antiviral compounds in a living organism.

Caption: Workflow for evaluating this compound efficacy in a mouse model.

Methodology:

-

Female BALB/c mice are acclimatized to the laboratory conditions.

-

Mice are anesthetized and intranasally inoculated with a lethal dose of a mouse-adapted influenza A virus strain.

-

Treatment with this compound (formulated in a suitable vehicle) or vehicle control is initiated at a specified time point (e.g., 24 or 48 hours post-infection) and administered orally, typically twice daily for 5-10 days.[4]

-

Animals are monitored daily for changes in body weight, clinical signs of illness, and survival.

-

At predetermined endpoints, a subset of animals may be euthanized, and their lungs harvested to determine viral titers by plaque assay or qRT-PCR.

Phase 2b Clinical Trial (NCT02342249)

This study was designed to evaluate the antiviral activity, safety, and pharmacokinetics of this compound in adults with acute uncomplicated seasonal influenza A.[8]

Caption: Design of the Phase 2b TOPAZ trial for this compound.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[8]

-

Participants: Adults with acute uncomplicated seasonal influenza A.

-

Intervention: Participants were randomized to receive one of four treatments twice daily for 5 days: placebo, this compound 300 mg, this compound 600 mg, or this compound 600 mg plus oseltamivir 75 mg.[8]

-

Primary Endpoint: Change from baseline in the area under the curve (AUC) of viral load in nasal secretions.[8]

-

Secondary Endpoints: Time to resolution of influenza symptoms, safety, and pharmacokinetics.[8]

Conclusion

This compound (VX-787) is a first-in-class inhibitor of the influenza A virus PB2 subunit that showed potent antiviral activity in preclinical studies and early clinical trials. Its novel mechanism of action, targeting the highly conserved cap-snatching process, made it a promising candidate for the treatment of influenza A infections. Despite its initial promise, the clinical development of this compound was halted due to a lack of demonstrated benefit over the standard of care in later-phase clinical trials. Nevertheless, the research and development of this compound have provided valuable insights into the targeting of the influenza virus polymerase and will undoubtedly inform future antiviral drug discovery efforts.

References

- 1. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of a novel, first-in-class, orally bioavailable azaindole inhibitor (VX-787) of influenza PB2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Contemporary medicinal chemistry strategies for the discovery and optimization of influenza inhibitors targeting vRNP constituent proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase 2b Study of this compound (JNJ-63623872) as Monotherapy or in Combination With Oseltamivir for Treatment of Acute Uncomplicated Seasonal Influenza A: TOPAZ Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 10. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Rationale for Targeting the PB2 Subunit of Influenza Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The influenza virus RNA-dependent RNA polymerase (RdRp) is a primary target for novel antiviral drug development due to its essential role in viral replication and its conserved nature across various strains. This guide focuses on the polymerase basic 2 (PB2) subunit, a critical component of the RdRp. The PB2 subunit's unique cap-binding function, essential for the "cap-snatching" mechanism that initiates viral transcription, presents a compelling rationale for targeted therapeutic intervention. This document provides a comprehensive overview of the PB2 subunit's function, the validation of its role as a drug target, quantitative data on inhibitors, detailed experimental protocols for its study, and visual representations of key biological pathways and experimental workflows.

Introduction: The Influenza Virus and its Polymerase

Influenza A viruses, belonging to the Orthomyxoviridae family, are enveloped viruses with a segmented negative-sense single-stranded RNA genome.[1] These viruses are a significant global health threat, causing seasonal epidemics and occasional pandemics.[2] The viral RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1][3] This complex is responsible for both transcription and replication of the viral genome within the nucleus of infected host cells.[4]

The Critical Role of the PB2 Subunit

The PB2 subunit is a multifunctional 87-kDa protein that plays a pivotal role in the initiation of viral transcription through a unique mechanism known as "cap-snatching".[5]

The Cap-Snatching Mechanism

To initiate the synthesis of its own messenger RNA (mRNA), the influenza virus hijacks the 5' cap structures (m7GpppN) from host pre-mRNAs.[2][6] This process involves two key activities of the polymerase complex:

-

Cap Binding: The PB2 subunit recognizes and binds to the 5' cap of host pre-mRNAs.[7][8]

-

Endonucleolytic Cleavage: The PA subunit then cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap.[2][9]

The resulting capped RNA fragment serves as a primer for the PB1 subunit, the catalytic core of the RdRp, to initiate the transcription of viral mRNAs using the viral RNA (vRNA) as a template.[6][10]

Host Range and Virulence

The PB2 subunit is a major determinant of viral pathogenicity and host range.[4][5] Specific amino acid residues within PB2, such as the one at position 627, are crucial for the adaptation of avian influenza viruses to mammalian hosts.[11][12][13] Avian influenza viruses typically have a glutamic acid (E) at position 627, while mammal-adapted strains often have a lysine (K), a mutation (E627K) that enhances polymerase activity and virulence in mammals.[11][12]

Interaction with Host Factors and Immune Evasion

Beyond its role in transcription, the PB2 subunit also interacts with various host cell proteins. Notably, it has been shown to localize to the mitochondria and interact with the mitochondrial antiviral signaling (MAVS) protein, thereby inhibiting the MAVS-mediated expression of type I interferon and contributing to the evasion of the host's innate immune response.[4][14]

Rationale for Targeting the PB2 Subunit

The unique and essential functions of the PB2 subunit make it an attractive target for antiviral drug development for several reasons:

-

Essential for Viral Replication: The cap-snatching mechanism is indispensable for viral mRNA synthesis and, consequently, for the production of new viral particles.[15]

-

Highly Conserved Target: The cap-binding domain of PB2 is highly conserved across different influenza A virus strains, suggesting that inhibitors targeting this site could have broad-spectrum activity.[15][16]

-

Distinct from Host Proteins: The PB2 cap-binding pocket has a distinct structure compared to host cap-binding proteins, which allows for the design of specific inhibitors with potentially low off-target effects.[7][16]

-

Proven Clinical Potential: Small molecule inhibitors targeting the PB2 cap-binding domain, such as this compound, have demonstrated potent antiviral activity in preclinical and clinical studies, validating this targeting strategy.[17][18]

Quantitative Data on PB2 Inhibitors

The development of small molecule inhibitors targeting the PB2 cap-binding domain has yielded promising candidates. The following tables summarize key quantitative data for this compound and other PB2 inhibitors, as well as for baloxavir marboxil, a PA endonuclease inhibitor, for comparative context.

Table 1: In Vitro Antiviral Activity of PB2 Inhibitors

| Compound | Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |

| This compound | A(H1N1)pdm09 | HINT | 4.46 (median) | [19] |

| This compound | A(H3N2) | HINT | 5.22 (median) | [19] |

| This compound | Avian A(H5N6) | FRA | 1.1 - 2.5 | [19] |

| This compound | Avian A(H7N9) | FRA | 0.8 - 2.8 | [19] |

| Compound I | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 70 ± 20 | [15] |

| Compound I | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 40 ± 10 | [15] |

| Compound II | A/Puerto Rico/8/1934 (H1N1) | CPE Inhibition | 90 ± 50 | [15] |

| Compound II | A/Hong Kong/8/68 (H3N2) | CPE Inhibition | 70 ± 30 | [15] |

HINT: High-content imaging-based neutralization test; FRA: Focus reduction assay; CPE: Cytopathic effect.

Table 2: Binding Affinity of PB2 Inhibitors

| Compound | Target | Assay Type | KD (nM) | Reference |

| This compound | PB2 Cap-Binding Domain | ITC | 2.2 | [20] |

| Compound I | PB2 Protein | Not Specified | 1398 | [15] |

| Compound II | PB2 Protein | Not Specified | 1670 | [15] |

| 7-51A | PB2 | ITC | 1.64 | [21] |

ITC: Isothermal Titration Calorimetry.

Table 3: this compound Resistance Mutations and Fold-Change in EC50

| Mutation in PB2 | Fold-Change in EC50 | Reference |

| F404Y | >63 - 257 | [22] |

| M431I | 57 | [22] |

| H357N | ~100 | [22] |

| S324C | 27 - 317 | [19] |

| S324R | 27 - 317 | [19] |

| N510K | 27 - 317 | [19] |

| F323L | 2 - 30 | [3] |

| H357D | 2 - 30 | [3] |

| M431E | 2 - 30 | [3] |

Table 4: Antiviral Activity of Baloxavir Marboxil (PA Inhibitor)

| Compound | Virus Strain | Assay Type | IC50 (nM) | Reference |

| Baloxavir acid | Influenza A | PA Endonuclease Assay | 1.4 - 3.1 | [18] |

| Baloxavir acid | Influenza B | PA Endonuclease Assay | 4.5 - 8.9 | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the influenza polymerase PB2 subunit and its inhibitors.

Recombinant Influenza Polymerase Expression and Purification

Objective: To produce and purify recombinant influenza virus polymerase for in vitro biochemical and structural studies.

Methodology (based on mammalian cell expression):

-

Plasmid Construction: Clone the cDNAs encoding the PB1, PA, and a tagged PB2 (e.g., C-terminal tandem affinity purification tag) subunits into mammalian expression vectors (e.g., pCAGGS).

-

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK) 293T cells to approximately 50-60% confluency.

-

Co-transfect the cells with the expression plasmids for PB1, PA, and tagged PB2 using a suitable transfection reagent.

-

-

Cell Lysis:

-

Harvest cells 48 hours post-transfection.

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice for 10-20 minutes in a lysis buffer (e.g., 50 mM HEPES, 200 mM NaCl, 25% glycerol, 0.5% Igepal, 1 mM β-mercaptoethanol, 1 mM PMSF, and protease inhibitors).

-

-

Affinity Purification:

-

Clarify the cell lysate by centrifugation.

-

Incubate the supernatant with an appropriate affinity resin (e.g., IgG-Sepharose for a TAP tag) to capture the polymerase complex.

-

Wash the resin extensively with wash buffer to remove non-specific binding proteins.

-

-

Elution:

-

Elute the polymerase complex from the resin. For a TAP tag, this can be achieved by enzymatic cleavage (e.g., with TEV protease).

-

-

Further Purification (Optional):

-

For higher purity, perform additional purification steps such as ion-exchange chromatography or size-exclusion chromatography.

-

-

Quality Control:

-

Assess the purity and integrity of the purified polymerase complex by SDS-PAGE and Coomassie blue staining or Western blotting.

-

Confirm the activity of the purified polymerase using an in vitro transcription assay.

-

Influenza Virus Plaque Assay

Objective: To quantify the titer of infectious virus particles and to assess the antiviral activity of inhibitor compounds.

Methodology:

-

Cell Seeding:

-

Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to form a confluent monolayer.

-

-

Virus Dilution and Infection:

-

Prepare serial 10-fold dilutions of the virus stock in infection medium (e.g., DMEM with 0.1% BSA and TPCK-trypsin).

-

Wash the MDCK cell monolayer with PBS.

-

Inoculate the cells with the virus dilutions (for antiviral testing, pre-incubate cells with the compound before adding the virus-compound mixture).

-

Incubate for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay:

-

Aspirate the inoculum.

-

Overlay the cells with a semi-solid medium (e.g., 2X DMEM mixed with 1.2% Avicel or 0.6% agarose) containing TPCK-trypsin and the test compound if applicable.

-

-

Incubation:

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

-

-

Plaque Visualization and Counting:

-

Fix the cells with 4% formaldehyde.

-

Remove the overlay and stain the cell monolayer with a crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques for each dilution.

-

-

Titer Calculation:

-

Calculate the virus titer in plaque-forming units per milliliter (PFU/mL). For antiviral assessment, determine the concentration of the compound that reduces the plaque number by 50% (IC50).

-

Influenza Polymerase Activity (Minigenome) Assay

Objective: To measure the activity of the influenza virus polymerase in a cellular context without live virus, and to screen for polymerase inhibitors.

Methodology:

-

Plasmid Preparation:

-

Prepare expression plasmids for the influenza polymerase subunits (PB1, PB2, PA) and the nucleoprotein (NP).

-

Prepare a reporter plasmid under the control of a human RNA polymerase I promoter, which expresses a vRNA-like transcript encoding a reporter gene (e.g., luciferase or GFP) flanked by the viral non-coding regions.

-

-

Cell Transfection:

-

Co-transfect HEK 293T cells with the plasmids encoding PB1, PB2, PA, NP, and the reporter plasmid. For inhibitor screening, add the test compounds to the cells at the time of or shortly after transfection.

-

-

Incubation:

-

Incubate the transfected cells for 24-48 hours at 37°C.

-

-

Reporter Gene Assay:

-

Lyse the cells and measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a fluorometer or flow cytometer).

-

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., a plasmid expressing Renilla luciferase).

-

For inhibitor screening, calculate the concentration of the compound that reduces polymerase activity by 50% (IC50).

-

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding between the PB2 subunit and a small molecule inhibitor.

Methodology:

-

Sample Preparation:

-

Express and purify the PB2 cap-binding domain.

-

Prepare a solution of the purified protein (e.g., 10-20 µM) in a suitable buffer.

-

Prepare a solution of the small molecule inhibitor (e.g., 100-200 µM) in the same buffer.

-

Thoroughly degas both solutions.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Set the experimental parameters (e.g., temperature, injection volume, spacing between injections).

-

Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

-

Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

-

Visualizations

The following diagrams illustrate key pathways and workflows related to the influenza polymerase PB2 subunit.

Caption: Influenza Virus Replication Cycle with a focus on the role of the polymerase complex.

References

- 1. office2.jmbfs.org [office2.jmbfs.org]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive Profiling of Mutations to Influenza Virus PB2 That Confer Resistance to the Cap-Binding Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and purification of influenza virus polymerase. [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. Influenza virus surveillance using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 15. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors [mdpi.com]

- 16. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influenza virus plaque assay [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. Susceptibility of widely diverse influenza a viruses to PB2 polymerase inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 21. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 22. mdpi.com [mdpi.com]

Early-Phase Clinical Trial Results for Pimodivir: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimodivir (formerly VX-787, JNJ-63623872) is a first-in-class, orally bioavailable antiviral agent that selectively inhibits the polymerase basic protein 2 (PB2) subunit of the influenza A virus polymerase complex. By blocking the cap-snatching process essential for viral RNA transcription, this compound demonstrated promising antiviral activity in early-phase clinical development. This technical guide provides a comprehensive overview of the key findings from Phase I and Phase II clinical trials, focusing on the pharmacokinetics, safety, and efficacy of this compound. The development of this compound was discontinued during Phase III trials due to a lack of demonstrated benefit over the standard of care in hospitalized patients. However, the data from its early-phase development provide valuable insights for the ongoing pursuit of novel influenza antivirals.

Mechanism of Action

This compound targets the highly conserved cap-binding domain of the PB2 subunit of the influenza A virus RNA-dependent RNA polymerase. This polymerase complex, consisting of PB1, PB2, and PA subunits, is responsible for the transcription and replication of the viral genome. A critical step in influenza A virus transcription is "cap-snatching," where the PB2 subunit binds to the 5' cap of host pre-messenger RNAs (mRNAs), which are then cleaved by the PA subunit to serve as primers for viral mRNA synthesis. This compound occupies the cap-binding pocket of PB2, preventing this initial binding step and thereby inhibiting viral gene transcription and replication.[1][2] Due to structural differences in the PB2 cap-binding pocket, this compound is active against influenza A viruses but not influenza B viruses.[2]

References

Pimodivir: A Technical Overview of Oral Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimodivir (formerly VX-787 or JNJ-63623872) is an investigational antiviral drug specifically targeting the influenza A virus. It functions as a first-in-class, non-nucleoside inhibitor of the polymerase basic protein 2 (PB2) subunit of the viral RNA polymerase complex.[1][2] By binding to the cap-binding domain of PB2, this compound prevents the virus from utilizing host cell mRNA caps to initiate transcription of its own genome, a critical process known as "cap-snatching".[3][4] This mechanism of action makes it a potent inhibitor of viral replication and provides activity against influenza A strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors.[2] this compound is an orally bioavailable compound that has undergone Phase I, II, and III clinical trials.[3][5] This technical guide provides a detailed overview of its oral bioavailability and pharmacokinetic profile based on published clinical data.

Mechanism of Action: Inhibition of Cap-Snatching

The influenza A virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. For the virus to replicate, it must transcribe its negative-sense RNA genome into messenger RNA (mRNA) that can be translated by the host cell's ribosomes. To accomplish this, the virus utilizes a unique mechanism called "cap-snatching." The PB2 subunit of the viral polymerase recognizes and binds to the 5' cap structure (a 7-methylguanosine cap) of host cell pre-mRNAs. The PA subunit then cleaves the host pre-mRNA a short distance downstream from the cap. This capped RNA fragment is subsequently used as a primer by the PB1 subunit to initiate the transcription of viral genes.

This compound directly interferes with this process by binding to a highly conserved pocket in the PB2 subunit, the same pocket that recognizes the m7GTP cap of host pre-mRNAs. By occupying this binding site, this compound competitively inhibits the binding of capped host pre-mRNAs, thereby preventing the initiation of viral transcription and effectively halting viral replication.

Figure 1: this compound's Mechanism of Action.

Oral Bioavailability

Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in Phase I and Phase II clinical studies in both healthy volunteers and patients with influenza A infection. These studies have characterized its absorption, distribution, metabolism, and excretion profile.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound observed in clinical trials.

Table 1: Single- and Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers

| Parameter | Day 1 (Single Dose, 600 mg) | Day 10 (Multiple Dose, 600 mg BID) |

| Cmax (ng/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |

| 3150 (39.1) | 3780 (37.6) | |

| AUC0-12h (ng*h/mL) | Geometric Mean (CV%) | Geometric Mean (CV%) |

| 20100 (45.3) | 36800 (41.6) | |

| Tmax (h) | Median (Range) | Median (Range) |

| 3.0 (1.0-6.0) | 2.0 (1.0-4.0) |

Data from a Phase 1 open-label study in healthy volunteers.[7]

Table 2: Pharmacokinetics of this compound (600 mg BID) in Combination with Oseltamivir (75 mg BID) in Healthy Volunteers (Day 5)

| Parameter | This compound Alone | This compound + Oseltamivir | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 4080 (32.0) | 5110 (73.2) | 1.31 (0.92-1.85) |

| AUC0-12h (ng*h/mL) | 32300 (37.2) | 33100 (41.8) | 1.04 (0.92-1.18) |

| Cmin (ng/mL) | 1580 (47.5) | 1570 (48.4) | 0.99 (0.87-1.12) |

| Tmax (h) | 3.0 (1.0-4.0) | 1.5 (0.5-4.0) | N/A |

Data from a Phase 1 open-label study in healthy volunteers.[7]

Table 3: Pharmacokinetics of this compound (600 mg BID) in Hospitalized Adults with Influenza A (in Combination with Oseltamivir)

| Parameter | Non-elderly (18-64 years) | Elderly (65-85 years) | Geometric Mean Ratio (90% CI) |

| Cmax (ng/mL) | 4197.1 (54.5) | 4714.4 (70.1) | 1.12 (0.78-1.62) |

| AUC0-12h (ng*h/mL) | 32919.2 (56.9) | 38118.8 (74.4) | 1.16 (0.78-1.72) |

| Cmin (ng/mL) | 1656.3 (65.9) | 1739.3 (79.2) | 1.05 (0.67-1.64) |

Data from a Phase 2 study in hospitalized patients with influenza A infection (NCT02532283).[8]

Experimental Protocols

Phase 1 Open-Label Study in Healthy Volunteers

Study Design: This was a two-part, open-label, randomized, crossover study in healthy adult volunteers.

-

Part 1 (Drug-Drug Interaction): Assessed the pharmacokinetic interaction between this compound and oseltamivir. Participants received this compound 600 mg twice daily for 5 days, oseltamivir 75 mg twice daily for 5 days, and the combination of both.

-

Part 2 (Multiple Dose): Assessed the pharmacokinetics of this compound after single and multiple doses. Participants received this compound 600 mg or placebo twice daily for 10 days.

Key Methodologies:

-

Dosing: Oral administration of this compound tablets.

-

Sample Collection: Venous blood samples were collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours) on relevant study days.[7]

-

Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The method involved protein precipitation of 50 μL plasma aliquots using a stable isotope-labeled internal standard.[7] The methods were validated according to FDA and EMA guidelines.[7]

Phase 2 Study in Hospitalized Adults with Influenza A (NCT02532283)

Study Design: A randomized, double-blind, placebo-controlled study to evaluate the pharmacokinetics, safety, and antiviral activity of this compound in combination with oseltamivir in hospitalized adult and elderly patients with confirmed influenza A infection.[9]

Key Methodologies:

-

Patient Population: Hospitalized patients aged 18 years and older with a positive influenza A test.

-

Dosing: Participants were randomized to receive either this compound 600 mg orally twice daily plus oseltamivir 75 mg twice daily, or placebo plus oseltamivir 75 mg twice daily for 7 days.

-

Sample Collection: Pharmacokinetic blood samples were collected on Day 3 at pre-dose, and 1, 2, 4, 6, 8, 10, and 12 hours post-dose.[9]

-

Bioanalytical Method: Plasma this compound concentrations were measured by PRA Health Sciences Bioanalytical Laboratories using a validated, specific, and sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) assay. The lower limit of quantification for this assay was 2.00 ng/mL.[3]

Figure 2: Phase 2 PK Study Workflow.

Conclusion

This compound is an orally bioavailable inhibitor of the influenza A virus PB2 subunit with a well-characterized pharmacokinetic profile in adults, including the elderly. Co-administration with oseltamivir does not result in clinically significant alterations to its overall exposure (AUC), though a modest increase in Cmax has been observed. While the precise oral bioavailability has not been reported, the pharmacokinetic data from clinical trials demonstrate that this compound achieves systemic concentrations that are associated with antiviral activity. The development of this compound was halted in late 2021 due to a lack of demonstrated benefit over the standard of care in Phase 3 trials.[5] Nevertheless, the data gathered on its pharmacokinetics and mechanism of action provide valuable insights for the development of future influenza antivirals targeting the viral polymerase.

References

- 1. Single‐ and multiple‐dose pharmacokinetics and safety of this compound, a novel, non‐nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open‐label study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Single- and multiple-dose pharmacokinetics and safety of this compound, a novel, non-nucleoside polymerase basic protein 2 subunit inhibitor of the influenza A virus polymerase complex, and interaction with oseltamivir: a Phase 1 open-label study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Phase 2 Study of this compound (JNJ-63623872) in Combination With Oseltamivir in Elderly and Nonelderly Adults Hospitalized With Influenza A Infection: OPAL Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Pimodivir In Vitro Antiviral Assay Protocols: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimodivir (formerly VX-787 or JNJ-63623872) is an investigational antiviral compound that has demonstrated potent and selective activity against influenza A viruses.[1][2] It functions by inhibiting the cap-binding activity of the viral polymerase basic protein 2 (PB2) subunit, a crucial component of the viral RNA-dependent RNA polymerase complex.[2][3] This mechanism, known as "cap-snatching," is essential for the initiation of viral mRNA transcription.[3] By targeting the highly conserved cap-binding domain of PB2, this compound effectively blocks viral gene expression and replication.[3][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound's antiviral activity, cytotoxicity, and resistance profile.

Mechanism of Action: Targeting the PB2 Subunit

This compound is a non-nucleoside analog that binds to a highly conserved pocket within the cap-binding domain of the influenza A virus PB2 protein.[2][4] This binding interaction physically obstructs the ability of PB2 to bind to the 7-methylguanosine (m7G) cap structure of host pre-mRNAs.[3][4] The viral polymerase complex, comprised of PB1, PB2, and PA, utilizes these capped host RNA fragments as primers to initiate the transcription of its own genome. By preventing this initial "cap-snatching" step, this compound effectively halts viral replication. Due to structural differences in the PB2 cap-binding pocket, this compound shows potent activity against influenza A viruses but is inactive against influenza B viruses.[3][4]

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various influenza A virus strains.

Table 1: Antiviral Activity of this compound against Influenza A Viruses

| Virus Strain | Assay Type | Cell Line | EC50 (nM) | Citation |

| A(H1N1) | Not Specified | Macrophages | 8 | [5] |

| A(H3N2) | Not Specified | Macrophages | 12 | [5] |

| A/Texas/48/2009 (H1N1) | Cytopathic Effect (CPE) | MDCK | 0.6 | [5] |

| A/Viet Nam/1203/2004 (H5N1) | Cytopathic Effect (CPE) | MDCK | Not Specified | [5] |

| A(H1N1)pdm09 | Not Specified | Not Specified | 0.17 (mean) | [6] |

| A(H3N2) | Not Specified | Not Specified | 0.24 (mean) | [6] |

| A(H1N1)pdm09 | HINT | Not Specified | 4.46 (median) | [7] |

| A(H3N2) | HINT | Not Specified | 5.22 (median) | [7] |

| A/Puerto Rico/8/1934 (H1N1) | Cytopathic Effect (CPE) | MDCK | 70 | [8] |

| A/Hong Kong/8/68 (H3N2) | Cytopathic Effect (CPE) | MDCK | 40 | [8] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Incubation Time | CC50 (µM) | Citation |

| Macrophages | Not Specified | Not Specified | >1 | [5] |

| MDCK | CCK-8 | 5 days | 12 | [5] |

| MDCK | Alamar Blue | 72 hours | >100 | [5] |

| MDCK | Not Specified | Not Specified | >200 | [8] |

Table 3: this compound Resistance Mutations

| Amino Acid Substitution | Fold Change in EC50 | Citation |

| S324C | 27-fold (HINT), 20-fold (FRA) | [7] |

| S324R | 317-fold (HINT), 688-fold (FRA) | [7] |

| N510K | Not Specified | [7] |

| H357N | >100-fold | [7] |

Experimental Protocols

Detailed methodologies for key in vitro assays to characterize this compound are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of this compound required to protect cells from virus-induced cell death.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

TPCK-treated trypsin

-

This compound stock solution (in DMSO)

-

Influenza A virus stock

-

96-well cell culture plates

-

Phosphate-Buffered Saline (PBS)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in infection medium (DMEM with 0.2% BSA and 1 µg/mL TPCK-trypsin).

-

Infection: Aspirate the growth medium from the MDCK cells and wash once with PBS.

-

Add 100 µL of diluted influenza A virus (at a multiplicity of infection, MOI, that causes significant CPE in 48-72 hours) to each well, except for the cell control wells.

-

Incubate for 1 hour at 37°C to allow for virus adsorption.

-

Treatment: After the incubation period, remove the virus inoculum and add 100 µL of the serially diluted this compound to the respective wells. Add infection medium without the compound to the virus control wells and medium without virus or compound to the cell control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, or until significant CPE is observed in the virus control wells.

-

Quantification of CPE: Assess cell viability using a suitable method. For example, using the MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Minigenome Assay

This cell-based reporter assay assesses the activity of the influenza virus polymerase complex.

Materials:

-

HEK293T or A549 cells

-

Expression plasmids for influenza A virus PB1, PB2, PA, and NP proteins

-

Reporter plasmid containing a reporter gene (e.g., luciferase) flanked by the non-coding regions of an influenza virus gene segment, under the control of a polymerase I promoter.

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution (in DMSO)

-

Luciferase assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 24-well plates to reach 80-90% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the expression plasmids for PB1, PB2, PA, and NP, along with the reporter plasmid, using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: At 4-6 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO vehicle control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C with 5% CO2.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable. Calculate the percentage of polymerase inhibition for each this compound concentration relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the concentration of this compound that is toxic to the host cells.

Materials:

-

MDCK cells

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, Alamar Blue)

-

Plate reader

Protocol:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a DMSO vehicle control and a no-compound control.

-

Incubation: Incubate the plates for a period that matches the duration of the antiviral assays (e.g., 48-72 hours).

-

Quantification of Viability: Measure cell viability using a suitable reagent according to the manufacturer's protocol. For example, for a CellTiter-Glo® assay, add the reagent to each well, incubate, and measure the luminescence.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. The 50% cytotoxic concentration (CC50) is determined by fitting the data to a dose-response curve.

Conclusion

The provided protocols and data offer a comprehensive framework for the in vitro evaluation of this compound. These assays are essential for characterizing its antiviral potency, determining its therapeutic index (Selectivity Index = CC50/EC50), and identifying potential resistance mechanisms. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers and drug development professionals working with this promising anti-influenza agent.

References

- 1. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. 4.4. Cytopathic Effect (CPE) Inhibition Assay [bio-protocol.org]

- 4. Influenza A virus minigenome assay [bio-protocol.org]

- 5. Influenza A virus minigenome reporter assay. [bio-protocol.org]

- 6. 2.5. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]

- 7. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 8. izsvenezie.com [izsvenezie.com]

Application Notes and Protocols for Pimodivir in MDCK and A549 Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pimodivir (formerly VX-787), a potent and specific inhibitor of the influenza A virus polymerase basic protein 2 (PB2) subunit, in Madin-Darby Canine Kidney (MDCK) and human lung adenocarcinoma (A549) cell culture models.[1][2] This document outlines this compound's mechanism of action, summarizes its antiviral activity and cytotoxicity, and provides detailed protocols for key experimental assays.

Introduction to this compound